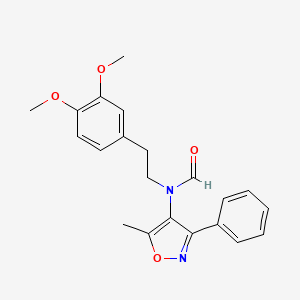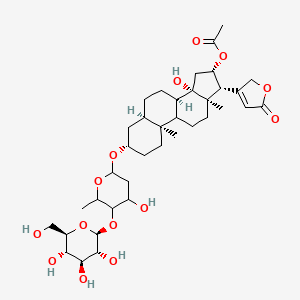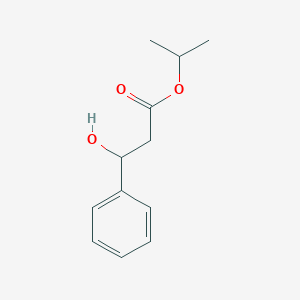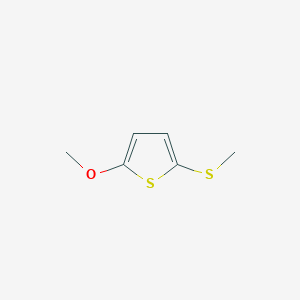
8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound is characterized by its hydrazinyl group at the 8th position, a methyl group at the 3rd position, and a phenylpropyl group at the 7th position of the purine ring.
Vorbereitungsmethoden
The synthesis of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of Substituents: The methyl group is introduced at the 3rd position through alkylation reactions, while the phenylpropyl group is added via Friedel-Crafts alkylation.
Hydrazinyl Group Addition: The hydrazinyl group is introduced at the 8th position through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes and nucleic acids, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in purine metabolism, affecting the synthesis and degradation of nucleotides.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione include:
8-Hydrazinyl-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.
8-Hydrazinyl-3-methyl-7-(4-phenylbutyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.
This compound derivatives: Differing by the substitution on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H18N6O2 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
8-hydrazinyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C15H18N6O2/c1-20-12-11(13(22)18-15(20)23)21(14(17-12)19-16)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,16H2,1H3,(H,17,19)(H,18,22,23) |
InChI-Schlüssel |
OXGMHFKYUHYTME-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)


![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088264.png)
